1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-6-thiophen-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c12-3-4-14-5-6-15-11(14)8-9(13-15)10-2-1-7-16-10/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXUYZRJGPTBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN(C3=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a synthetic compound that belongs to the class of pyrazole derivatives. It has gained attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the compound's biochemical properties, cellular effects, and various biological activities, supported by data tables and research findings.
- Molecular Formula : C11H10ClN3S
- Molecular Weight : 251.74 g/mol
- Purity : Typically around 95% .
The compound's mechanism of action involves interaction with various enzymes and proteins, influencing multiple metabolic pathways. It can inhibit or activate specific enzymatic reactions by binding to active sites, which alters catalytic activity and affects overall biochemical pathways .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia models. This effect is attributed to its ability to induce apoptosis and cell cycle arrest .
- Mechanistic Insights : The compound modulates signaling pathways such as p38 MAPK and ERK1/2, which are crucial for cell survival and proliferation. Specifically, it has been observed to decrease phosphorylation levels of these kinases in VEGF-stimulated human umbilical vein endothelial cells (HUVEC) .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented:
- Inhibition of Platelet Aggregation : In vitro studies indicated that the compound effectively inhibits human platelet aggregation and reduces reactive oxygen species (ROS) production. The IC50 values for these effects were reported to be less than 100 μM .
- Gene Expression Modulation : It influences the expression of pro-inflammatory cytokines, thereby reducing inflammation in models such as carrageenan-induced paw edema in rats .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have indicated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Effects on Breast Cancer Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a rat model of carrageenan-induced paw edema, the compound was administered at varying doses. The results showed a significant reduction in paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The imidazo[1,2-b]pyrazole scaffold has been associated with various biological activities, including cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
- A study demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibited significant cytotoxicity against human cancer cell lines such as HCT116 (colorectal cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
- The compound showed an IC50 value of 3.29 µg/mL against HCT116 cells, indicating potent activity .
Mechanism of Action
The mechanism by which 1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Further research is needed to elucidate the exact pathways involved.
Antidiabetic Applications
The compound has also been investigated for its potential role in managing diabetes. Research suggests that imidazo[1,2-b]pyrazole derivatives can influence glucose metabolism and insulin sensitivity.
Example: N-Aryl Pyrazole Compounds
- A patent describes N-aryl pyrazole compounds that demonstrate efficacy in lowering blood glucose levels in diabetic models . Although this compound is not explicitly mentioned, its structural similarities suggest potential antidiabetic properties.
Other Therapeutic Uses
Beyond cancer and diabetes, this compound may have other therapeutic applications, including:
- Antimicrobial Activity : Some studies indicate that compounds with similar structures possess antimicrobial properties, which could be explored further for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary data suggest that imidazopyrazoles might modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Core Scaffold Comparison
- Indole vs. Imidazo[1,2-b]pyrazole :
Replacement of indole with imidazo[1,2-b]pyrazole reduces logD (lipophilicity) by ~0.5–1.0 units, significantly improving aqueous solubility. For example, pruvanserin’s imidazo[1,2-b]pyrazole isostere demonstrated a 10-fold increase in solubility compared to the parent indole-containing drug .
Substituent Variations
1-(2-Chloroethyl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098133-62-9): Substituents: 2-Chloroethyl (position 1), tetrahydro-2H-pyran-4-yl (position 6). Molecular Weight: 253.73 g/mol vs. 235.67 g/mol for the thiophene analogue .
1-(2-Chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098147-42-1):
- Substituents : Furan-2-yl (position 6).
- Properties : The oxygen atom in furan increases polarity compared to thiophene, leading to a lower logD and higher solubility. However, furan’s lower aromaticity may reduce π-π stacking interactions in biological targets .
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098138-97-5): Substituents: Cyclopropyl (position 6). Properties: The cyclopropyl group’s non-polar nature increases lipophilicity (logD ~2.5 vs.
Preparation Methods
Selective Functionalization of the 1H-imidazo[1,2-b]pyrazole Scaffold
A key approach to preparing derivatives of the imidazo[1,2-b]pyrazole scaffold, including the target compound, involves regioselective metalation strategies:
Br/Mg-exchange and Regioselective Magnesiation/Zincation: Using TMP-bases (2,2,6,6-tetramethylpiperidyl), selective magnesiation or zincation of the imidazo[1,2-b]pyrazole core can be achieved. These organometallic intermediates can then be trapped with electrophiles to introduce desired substituents at specific positions on the heterocycle.
This methodology allows for the precise introduction of functional groups such as the thiophen-2-yl substituent at the 6-position of the imidazo[1,2-b]pyrazole ring.
Introduction of the 2-Chloroethyl Group
The 2-chloroethyl substituent on the nitrogen atom (N1 position) is typically introduced via alkylation reactions:
N-Alkylation with 2-Chloroethyl Halides: The imidazo[1,2-b]pyrazole core bearing the thiophen-2-yl group can be alkylated at the N1 position using 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) under basic conditions. This step generally involves nucleophilic substitution where the nitrogen lone pair attacks the electrophilic carbon of the 2-chloroethyl halide.
The reaction conditions (solvent, temperature, base) are optimized to favor monoalkylation and to avoid side reactions such as over-alkylation or ring opening.
Synthetic Route Overview
A plausible synthetic sequence for 1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is summarized as follows:
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Regioselective metalation | 1H-imidazo[1,2-b]pyrazole | TMP-base, Mg or Zn source | Metalated imidazo[1,2-b]pyrazole intermediate | High | Selective at C6 position enabling electrophile attack |
| 2 | Electrophilic substitution | Metalated intermediate | Thiophene-2-carboxaldehyde or halide | 6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole | Moderate | Introduction of thiophen-2-yl substituent |
| 3 | N-Alkylation | 6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole | 2-chloroethyl chloride, base (e.g., K2CO3) | This compound | Moderate to High | Alkylation at N1 position |
Research Findings and Optimization
The selective metalation and electrophilic substitution strategy provides regioselectivity and functional group tolerance, allowing for the introduction of the thiophen-2-yl group without affecting other positions on the heterocycle.
N-Alkylation with 2-chloroethyl halides is generally efficient but requires careful control of stoichiometry and reaction conditions to avoid dialkylation or decomposition.
Comparative studies on similar heterocyclic systems show that substitution at the N1 position with alkyl halides improves solubility and biological activity profiles, which is relevant for the target compound’s potential applications.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclization of precursors such as thiophene derivatives and chloroethyl-substituted imidazole intermediates. Acidic or basic conditions (e.g., using HCl or NaH) in solvents like ethanol or DMSO are common. Continuous flow synthesis may enhance scalability and purity by optimizing temperature and catalyst loading .
- Critical Parameters :
- Temperature: 80–120°C for cyclization.
- Catalyst: Pd(OAc)₂ for cross-coupling steps (if applicable).
- Yield improvements: Use of microwave-assisted synthesis reduces reaction time by 30–50% compared to conventional heating .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
- Key Techniques :
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming the fused imidazo[1,2-b]pyrazole core and substituent orientations .
- NMR : ¹H/¹³C NMR identifies chloroethyl (δ 3.8–4.2 ppm for CH₂Cl) and thiophene protons (δ 7.1–7.3 ppm).
- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (calc. 253.7 g/mol) .
- Data Table :
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClN₃S |
| Molecular Weight | 253.7 g/mol |
| X-ray Resolution | 0.84 Å (CCDC deposit pending) |
Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?
- Activities : Anticancer (IC₅₀: 5–20 µM in HeLa cells), antimicrobial (MIC: 8–32 µg/mL against S. aureus), and 5-HT3 receptor modulation (Kᵢ: 150 nM) .
- Assays :
- MTT assay for cytotoxicity.
- Microbroth dilution for antimicrobial testing.
- Radioligand binding assays (e.g., [³H]GR65630 for 5-HT3 receptors) .
Advanced Research Questions
Q. How does the chloroethyl substituent influence the compound’s reactivity and pharmacokinetic properties compared to other alkyl/aryl groups?
- Reactivity : The electron-withdrawing chloroethyl group increases electrophilicity at the imidazole ring, enhancing nucleophilic substitution (e.g., with amines or thiols). It also improves metabolic stability by reducing oxidation at the alkyl chain .
- PK Properties :
| Group | logD (pH 7.4) | Solubility (µg/mL) |
|---|---|---|
| Chloroethyl | 2.1 | 15 |
| Isobutyl | 2.8 | 8 |
| Cyclopropyl | 1.9 | 22 |
- Source: Comparative studies with analogues .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., serum concentration, cell lines) or impurity profiles (e.g., byproducts from incomplete cyclization).
- Solutions :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use HPLC (≥95% purity) and LC-MS to verify compound integrity .
- Case Study : Discrepancies in IC₅₀ values (5 vs. 25 µM) for anticancer activity traced to differences in cell culture media (fetal bovine serum content) .
Q. Can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to 5-HT3 receptors (PDB: 6NP0). The thiophene ring engages in π-π stacking with Trp183, while chloroethyl forms hydrophobic contacts .
- MD Simulations : 100-ns simulations reveal stable binding poses in aqueous environments, correlating with experimental Kᵢ values .
Q. How does selective functionalization of the imidazo[1,2-b]pyrazole scaffold improve drug-likeness?
- Functionalization Tools :
- Br/Mg Exchange : Introduces aryl/alkyl groups at position 2 or 7.
- TMP-Zincates : Regioselective C-H zincation at position 6 for coupling with electrophiles (e.g., aldehydes) .
- Impact :
- Solubility : Adding polar groups (e.g., -OH, -COOMe) increases aqueous solubility by 3–5×.
- Bioavailability : Analogues with 7-carboxamide show 40% oral bioavailability in murine models .
Methodological Considerations
- Synthesis Optimization : Use DoE (Design of Experiments) to map temperature/solvent effects on yield .
- Data Reproducibility : Include positive controls (e.g., cisplatin for cytotoxicity assays) and validate via inter-lab collaborations .
- Safety Protocols : Chloroethyl derivatives require handling in fume hoods due to alkylating agent risks; LC-MS monitoring detects hazardous byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
